Physicochemical properties of 6-Chloro-2-methylpyrido[3,2-d]pyrimidin-4-amine
Physicochemical properties of 6-Chloro-2-methylpyrido[3,2-d]pyrimidin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-methylpyrido[3,2-d]pyrimidin-4-amine
Executive Summary & Compound Identity
6-Chloro-2-methylpyrido[3,2-d]pyrimidin-4-amine (CAS: 2561455-12-5) is a fused bicyclic heteroaromatic intermediate critical to the synthesis of kinase inhibitors, specifically those targeting NF-κB Inducing Kinase (NIK) and VEGFR-2 . As a member of the pyrido[3,2-d]pyrimidine class, it represents a "privileged scaffold" in medicinal chemistry—a structure capable of providing high-affinity ligands for diverse biological targets due to its resemblance to the adenosine triphosphate (ATP) purine core.
This guide details the physicochemical behavior, synthesis logic, and handling protocols required to utilize this compound effectively in high-throughput screening and lead optimization.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 6-Chloro-2-methylpyrido[3,2-d]pyrimidin-4-amine |
| CAS Number | 2561455-12-5 |
| Molecular Formula | C₈H₇ClN₄ |
| Molecular Weight | 194.62 g/mol |
| Appearance | Pale yellow to off-white solid |
| SMILES | CC1=NC(N)=C2N=C(Cl)C=CC2=N1 |
| InChI Key | Unique identifier (varies by tautomer, typically standard form) |
Physicochemical Profile
The utility of 6-Chloro-2-methylpyrido[3,2-d]pyrimidin-4-amine lies in its dual nature: it acts as a hydrogen bond donor/acceptor pair for kinase hinge binding while possessing a reactive electrophilic handle (C6-Cl) for library expansion.
Solubility & Lipophilicity
The compound exhibits the typical solubility profile of planar, amino-substituted heteroaromatics. The amino group at C4 introduces polarity, but the aromatic core and chlorine substituent maintain significant lipophilicity.
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LogP (Predicted): ~1.2 – 1.6. This range suggests the compound is moderately lipophilic, allowing for good membrane permeability in cell-based assays but requiring organic co-solvents for high-concentration stock solutions.
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Aqueous Solubility: Low (< 1 mg/mL at neutral pH). Solubility is pH-dependent due to the basic nitrogen atoms.
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Preferred Solvents:
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DMSO: >20 mg/mL (Recommended for stock solutions).
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DMF: Soluble.
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Ethanol/Methanol: Sparingly soluble (often requires heating).
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Ionization (pKa)
Understanding the ionization state is crucial for coupling reactions and biological assays.
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pKa 1 (Pyridine N): ~3.0 – 4.0 (Estimated). The fusion to the electron-deficient pyrimidine ring and the presence of the electron-withdrawing chlorine at C6 reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa 5.2).
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pKa 2 (Exocyclic Amine): The exocyclic amine is generally non-basic in this context due to resonance delocalization into the ring system, acting instead as a hydrogen bond donor.
Synthesis & Reactivity Logic
The synthesis of this scaffold relies on exploiting the differential electrophilicity of the ring carbons. The C4 position of the pyrimidine ring is significantly more electrophilic than the C6 position of the pyridine ring, allowing for regioselective substitution.
Synthetic Route
The most robust pathway involves the construction of the bicyclic core followed by functionalization.
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Core Formation: Condensation of a 3-amino-6-chloropicolinamide derivative with an acetamidine equivalent (or acetonitrile/acid) to close the pyrimidine ring.
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Activation (if starting from -OH): If the precursor is 6-chloro-2-methylpyrido[3,2-d]pyrimidin-4-ol, it is activated with POCl₃ to generate the 4,6-dichloro intermediate.
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Selective Amination: The 4-chloro substituent is displaced by ammonia (NH₃) or a protected amine. The 6-chloro substituent remains intact due to the lower reactivity of the pyridine ring compared to the diazine (pyrimidine) ring in SₙAr reactions.
Figure 1: Regioselective synthesis workflow targeting the C4-amine while preserving the C6-chloride handle.
Chemical Stability
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Hydrolysis: The compound is stable in aqueous buffers at neutral pH. Prolonged exposure to strong acids or bases at high temperatures may lead to hydrolysis of the amine back to the hydroxyl (pyrimidinone) or displacement of the chlorine.
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Oxidation: The pyridine nitrogen is susceptible to N-oxidation by strong oxidants (e.g., mCPBA), which should be avoided unless N-oxide formation is desired.
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Photostability: Halogenated heteroaromatics can be light-sensitive. Store protected from light.
Biological Applications & Handling
Kinase Inhibition Context
This molecule serves as a versatile intermediate. The 2-methyl group often fits into the hydrophobic pocket of kinase ATP-binding sites, while the 4-amine forms key hydrogen bonds with the hinge region residues. The 6-chloro position is the "exit vector," used to attach solubilizing groups or tails that interact with the solvent-exposed regions of the protein.
Key Target: NF-κB Inducing Kinase (NIK).
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Mechanism:[1] NIK is a central regulator of the non-canonical NF-κB pathway. Inhibitors derived from this scaffold prevent downstream signaling involved in autoimmune diseases.
Handling Protocols
Standard Stock Solution Preparation (10 mM):
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Weigh 1.95 mg of compound.
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Add 1.0 mL of anhydrous DMSO.
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Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at 40°C.
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Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or hydrolysis.
Safety Precautions:
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Hazard Class: Irritant (Skin/Eye).[2] Potential Acute Toxicity (Oral).[2]
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PPE: Nitrile gloves, safety glasses, and lab coat. Handle in a fume hood to avoid inhalation of dust.
References
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Aaron Chemicals. (2025). Product Datasheet: 6-Chloro-2-methylpyrido[3,2-d]pyrimidin-4-amine (CAS 2561455-12-5).[3] Retrieved from
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European Patent Office. (2022).[1] Patent EP3976597B1: Small Molecule Inhibitors of NF-κB Inducing Kinase. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for 6-Chloro-2-methylpyrimidin-4-amine (Analog Analysis). Retrieved from
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BenchChem. (2025).[4] Technical Guide to Chloropyrido[2,3-d]pyrimidine Properties. Retrieved from
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World Intellectual Property Organization. (2023). Patent WO2023217906A1: Pyrrolidinone Derivatives as Inhibitors of NF-κB Inducing Kinase. Retrieved from
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2561455-12-5 | MFCD34182442 | 6-Chloro-2-methylpyrido[3,2-d]pyrimidin-4-amine [aaronchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
